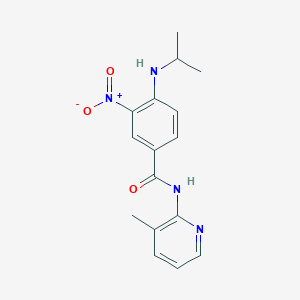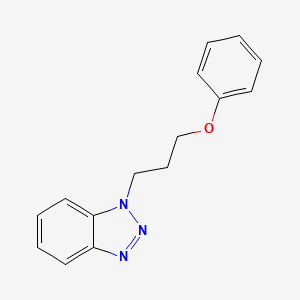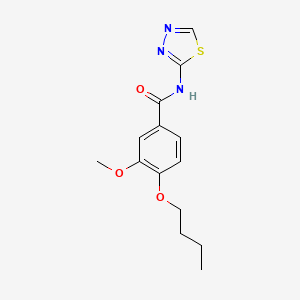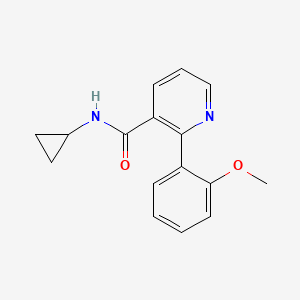
4-(isopropylamino)-N-(3-methyl-2-pyridinyl)-3-nitrobenzamide
Vue d'ensemble
Description
4-(isopropylamino)-N-(3-methyl-2-pyridinyl)-3-nitrobenzamide, also known as Compound A, is a small molecule inhibitor that has been widely used in scientific research. It is a potent and selective inhibitor of a specific protein, which plays a key role in various physiological and pathological processes.
Mécanisme D'action
The mechanism of action of 4-(isopropylamino)-N-(3-methyl-2-pyridinyl)-3-nitrobenzamide involves the inhibition of a specific protein by binding to its active site. This protein is a key regulator of various signaling pathways, including the NF-κB pathway, which plays a critical role in inflammation and cancer. By inhibiting the activity of this protein, 4-(isopropylamino)-N-(3-methyl-2-pyridinyl)-3-nitrobenzamide can modulate the downstream signaling pathways and affect various cellular processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(isopropylamino)-N-(3-methyl-2-pyridinyl)-3-nitrobenzamide have been extensively studied in various cell-based assays and animal models. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in response to various stimuli. It has also been shown to inhibit the proliferation and migration of cancer cells in vitro and in vivo. In addition, 4-(isopropylamino)-N-(3-methyl-2-pyridinyl)-3-nitrobenzamide has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-(isopropylamino)-N-(3-methyl-2-pyridinyl)-3-nitrobenzamide in lab experiments include its potency and selectivity, which allows for specific inhibition of the target protein without affecting other proteins. It also has good solubility in aqueous solutions, which facilitates its use in cell-based assays and animal models. However, one limitation of using 4-(isopropylamino)-N-(3-methyl-2-pyridinyl)-3-nitrobenzamide is its potential off-target effects, which may affect the interpretation of the results.
Orientations Futures
There are several future directions for the use of 4-(isopropylamino)-N-(3-methyl-2-pyridinyl)-3-nitrobenzamide in scientific research. One direction is to study its potential therapeutic effects in various diseases, such as cancer and neurodegenerative diseases. Another direction is to develop more potent and selective inhibitors of the target protein based on the structure of 4-(isopropylamino)-N-(3-methyl-2-pyridinyl)-3-nitrobenzamide. Finally, the use of 4-(isopropylamino)-N-(3-methyl-2-pyridinyl)-3-nitrobenzamide in combination with other drugs or therapies may provide synergistic effects and improve the efficacy of the treatment.
Applications De Recherche Scientifique
4-(isopropylamino)-N-(3-methyl-2-pyridinyl)-3-nitrobenzamide has been widely used in scientific research as a tool compound to study the function of a specific protein. It has been shown to inhibit the activity of this protein in various cell-based assays and animal models. This protein is involved in several physiological and pathological processes, including inflammation, cancer, and neurodegenerative diseases.
Propriétés
IUPAC Name |
N-(3-methylpyridin-2-yl)-3-nitro-4-(propan-2-ylamino)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O3/c1-10(2)18-13-7-6-12(9-14(13)20(22)23)16(21)19-15-11(3)5-4-8-17-15/h4-10,18H,1-3H3,(H,17,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCPQDKXHSCOVEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)NC(=O)C2=CC(=C(C=C2)NC(C)C)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-fluoro-N-isopropyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4392586.png)

![6-phenyl-3-{[2-(1-piperidinyl)ethyl]thio}-1,2,4-triazine](/img/structure/B4392596.png)
![N~1~-(3-chlorophenyl)-N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B4392601.png)

![N-[2-(cyclopentylamino)-2-oxo-1-phenylethyl]-4-methylbenzamide](/img/structure/B4392625.png)
![4-chloro-N-[7-(4-methylphenyl)-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl]benzamide](/img/structure/B4392628.png)
![2-fluoro-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B4392642.png)

![2-{[4-(sec-butylamino)-6-(methylamino)-1,3,5-triazin-2-yl]thio}-N-(2-chlorophenyl)acetamide](/img/structure/B4392671.png)
![N-ethyl-N-[2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide](/img/structure/B4392676.png)
![2-(4-chlorophenoxy)-N-isopropyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B4392682.png)
